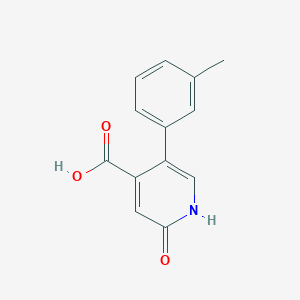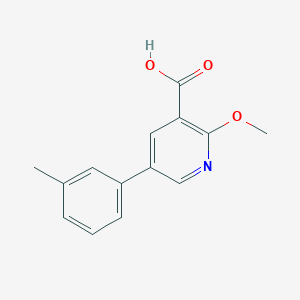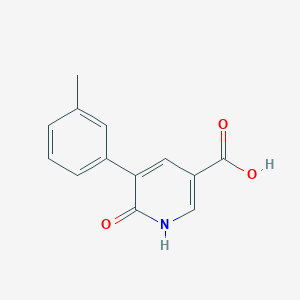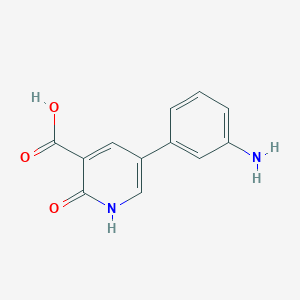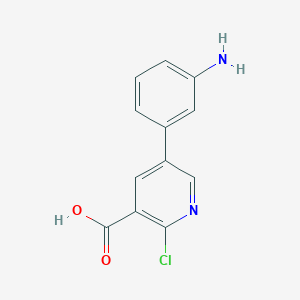
4-(3-Aminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound with the molecular formula C9H9NO2. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has been widely studied due to its potential applications in a variety of fields, including medicine and biochemistry. In
科学研究应用
3-APA has been widely used in scientific research due to its potential applications in a variety of fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a substrate in studies of enzyme kinetics, as a ligand in binding studies, and as a fluorescent probe in studies of protein-protein interactions. In addition, 3-APA has been used in studies of the mechanisms of drug action and as a model compound for the design of new drugs.
作用机制
The mechanism of action of 3-APA is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, resulting in changes in their activity and/or conformation. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. In addition, 3-APA is thought to interact with cell membranes, altering their permeability and thus affecting the uptake and release of various molecules.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to affect the expression of a number of genes, including those involved in cell proliferation and apoptosis. Furthermore, 3-APA has been shown to have an effect on cell viability and to induce apoptosis in some cell types.
实验室实验的优点和局限性
The use of 3-APA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not toxic, making it safe to handle in the laboratory. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, making it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of 3-APA on a given system.
未来方向
There are a variety of potential future directions for the use of 3-APA in scientific research. For example, it could be used to study the mechanism of action of various drugs, as well as to design new drugs. In addition, it could be used to study the effects of various environmental toxins on cells and organisms. Furthermore, it could be used to study the effects of various genetic mutations on cellular processes. Finally, it could be used to develop new methods for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
合成方法
3-APA can be synthesized from various starting materials, such as 4-aminophenol, picolinic acid, and 1,3-diaminobenzene. The most common method for the synthesis of 3-APA is a three-step reaction sequence involving the condensation of 4-aminophenol with picolinic acid, followed by the oxidation of the resulting amide with hydrogen peroxide and the hydrolysis of the product. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

